Fenbendazole

Vue d'ensemble

Description

Le fébendazole est un composé anthelminthique benzimidazolé à large spectre utilisé principalement pour traiter les parasites gastro-intestinaux chez les animaux. Il est efficace contre une variété de parasites, notamment la giardia, les vers ronds, les ankylostomes, les trichocéphales et certains ténias . Le fébendazole est largement utilisé en médecine vétérinaire pour les animaux tels que les moutons, les bovins, les chevaux, les chiens, les chats et même les reptiles .

Applications De Recherche Scientifique

Le fébendazole a été largement étudié pour ses applications au-delà de la médecine vétérinaire :

Chimie : Utilisé comme composé modèle dans des études sur les dispersions solides et les interactions polymères

Biologie : Étudié pour ses effets sur la formation et la fonction des microtubules dans les cellules parasitaires.

Médecine : Exploré pour ses propriétés anticancéreuses potentielles, montrant des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses et l'induction de la mort cellulaire

Industrie : Utilisé dans la formulation de divers médicaments et traitements vétérinaires.

5. Mécanisme d'action

Le fébendazole agit en se liant à la tubuline, une protéine qui fait partie des microtubules dans les cellules des parasites . Cette liaison perturbe la formation et la fonction des microtubules, ce qui entraîne l'incapacité des parasites à absorber les nutriments, ce qui entraîne finalement leur mort . Ce mécanisme est similaire à celui de certains médicaments anticancéreux, qui ciblent également les microtubules .

Mécanisme D'action

Fenbendazole is a broad-spectrum benzimidazole anthelmintic used against a variety of gastrointestinal parasites . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s efficacy.

Target of Action

This compound’s primary target is tubulin , a protein that forms part of the microtubules in the cells of parasites . Microtubules play a crucial role in maintaining the structure and function of cells, making them an effective target for anthelmintic drugs like this compound .

Mode of Action

This compound works by binding to tubulin , disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death . This mode of action makes this compound effective against both adult and larval stages of many parasitic worms .

Biochemical Pathways

This compound’s action on tubulin disrupts the normal functioning of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects various cellular processes, including cell division and intracellular transport .

Pharmacokinetics

The pharmacokinetics of this compound varies depending on the species being treated . After oral administration, this compound achieves a peak plasma concentration of 0.07 µg/ml in about 3.75 hours . The bioavailability of this compound is approximately 27.1% . More detailed pharmacokinetic studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

The result of this compound’s action is the effective elimination of a wide range of gastrointestinal parasites, including giardia, roundworms, hookworms, whipworms, certain tapeworms, pinworms, and others . By disrupting the parasites’ ability to absorb nutrients, this compound causes their death and subsequent elimination from the host organism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug is approved for use in a variety of environments, including those housing sheep, cattle, horses, fish, dogs, cats, rabbits, and seals .

Analyse Biochimique

Biochemical Properties

Fenbendazole plays a crucial role in biochemical reactions by selectively inhibiting the synthesis of microtubules in parasitic cells. It binds to β-tubulin, a protein that is essential for the polymerization of tubulin dimers into microtubules . This binding prevents the formation of microtubules, which are necessary for various cellular processes, including cell division and intracellular transport. The interaction between this compound and β-tubulin is highly specific, leading to the selective targeting of parasitic cells while sparing the host cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In parasitic cells, the disruption of microtubule synthesis leads to impaired cell division, resulting in the death of the parasite. In host cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting the microtubule network, leading to cell cycle arrest and activation of apoptotic pathways . Additionally, this compound has been reported to modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules . This inhibition disrupts the microtubule network, leading to impaired cell division and intracellular transport. This compound also affects the activity of various enzymes and proteins involved in cell signaling and gene expression. For instance, this compound has been shown to inhibit the activity of the enzyme glutathione S-transferase, which plays a role in detoxification processes. This inhibition can lead to the accumulation of toxic metabolites and subsequent cell death.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is highly effective in eliminating parasitic infections with minimal adverse effects. At higher doses, this compound can cause toxic effects, including damage to the gastrointestinal and hematopoietic systems . For example, studies in Hermann’s tortoises have shown that high doses of this compound can lead to leukopenia, hypoglycemia, hyperuricemia, and hyperphosphatemia . These toxic effects highlight the importance of carefully monitoring dosage levels to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its detoxification and elimination from the body. The primary metabolic pathway for this compound involves its conversion to this compound sulfoxide and this compound sulfone by the enzyme cytochrome P450 . These metabolites are then further processed and excreted from the body. This compound also interacts with other enzymes and cofactors involved in metabolic processes, including glutathione S-transferase, which plays a role in detoxification.

Méthodes De Préparation

La synthèse du fébendazole implique généralement plusieurs étapes clés, à partir du m-dichlorobenzène. Le processus comprend des réactions de nitration, de condensation, d'amination, de réduction et de cyclisation . La méthode de production industrielle a été optimisée pour utiliser le m-dichlorobenzène au lieu de la m-chloroaniline plus coûteuse, rendant le processus plus rentable et plus respectueux de l'environnement .

Analyse Des Réactions Chimiques

Le fébendazole subit diverses réactions chimiques, notamment :

Oxydation : Le fébendazole peut être oxydé pour former l'oxfendazole, l'un de ses métabolites.

Réduction : Le processus de réduction dans sa synthèse implique l'utilisation de sulfure de sodium.

Substitution : Les réactions de substitution font partie de la voie de synthèse, en particulier pendant les étapes de nitration et d'amination.

Les réactifs couramment utilisés dans ces réactions comprennent l'acide nitrique pour la nitration, le sulfure de sodium pour la réduction et diverses amines pour l'amination . Les principaux produits formés à partir de ces réactions comprennent le fébendazole lui-même et son métabolite, l'oxfendazole .

Comparaison Avec Des Composés Similaires

Le fébendazole fait partie de la classe des anthelminthiques benzimidazoles, qui comprend des composés tels que l'albendazole, le mébendazole et l'oxfendazole . Comparé à ces composés, le fébendazole est unique dans son large spectre d'activité et sa toxicité relativement faible . L'albendazole et le mébendazole sont également des anthelminthiques efficaces mais ont des profils pharmacocinétiques différents et sont utilisés pour des indications légèrement différentes .

Composés similaires

Albendazole : Utilisé pour traiter une variété d'infestations par des vers parasites.

Mebendazole : Utilisé principalement pour traiter les infections par des nématodes gastro-intestinaux.

Oxfendazole : Un métabolite du fébendazole ayant des propriétés anthelminthiques similaires

La combinaison unique du fébendazole d'une activité à large spectre, d'une faible toxicité et d'une rentabilité en fait un composé précieux en médecine vétérinaire et potentiellement humaine.

Propriétés

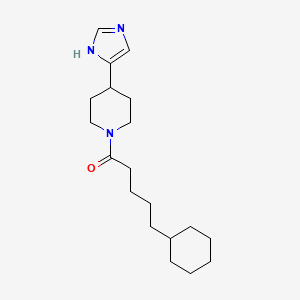

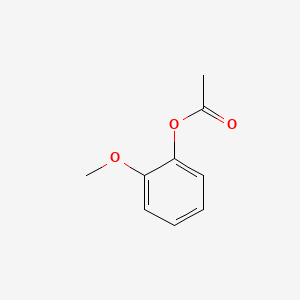

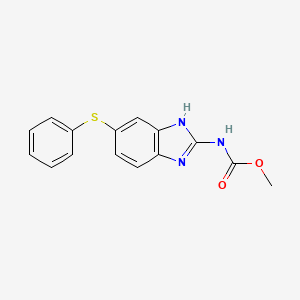

IUPAC Name |

methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDSHPAODJUKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040672 | |

| Record name | Fenbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fenbendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

43210-67-9 | |

| Record name | Fenbendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43210-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbendazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenbendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenbendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Fenbendazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fenbendazole?

A1: this compound exerts its anthelmintic activity by binding to β-tubulin, disrupting microtubule polymerization in susceptible parasites. This disruption interferes with crucial cellular processes like nutrient absorption, intracellular transport, and cell division, ultimately leading to parasite death.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H13N3O2S and a molecular weight of 299.36 g/mol.

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, Raman spectroscopy has been employed to study the vibrational properties of this compound molecules []. Characteristic peaks identified through this technique can be used for qualitative and quantitative analysis of the drug.

Q4: Does this compound exhibit any catalytic properties?

A4: The provided research does not delve into the catalytic properties of this compound. Its primary mode of action is through binding and disruption of microtubule formation rather than catalyzing chemical reactions.

Q5: How stable is this compound under various storage conditions?

A5: this compound has demonstrated stability in various solid dispersion formulations, even during storage []. This stability is crucial for maintaining the drug's efficacy over time.

Q6: Are there any specific formulation strategies employed to enhance this compound's stability, solubility, or bioavailability?

A6: Yes, research has explored the use of mechanochemical methods to create solid dispersions of this compound with polymers and succinic acid []. These formulations have shown improved solubility, which is beneficial as this compound has low water solubility. Microencapsulation techniques utilizing carboxymethyl cellulose have also been investigated to enhance stability and reduce production losses [, ].

Q7: Are there any studies investigating the impact of dehydration on this compound's pharmacokinetics?

A7: Research in camels has shown that dehydration can significantly reduce the systemic availability of this compound, potentially impacting its efficacy []. This finding highlights the importance of considering hydration status when administering this compound, especially in arid environments.

Q8: What is the efficacy of this compound against various gastrointestinal nematodes in livestock?

A8: Numerous studies confirm this compound's high efficacy against a wide range of gastrointestinal nematodes in sheep, goats, and cattle, including Haemonchus contortus, Trichostrongylus spp., Cooperia spp., and Oesophagostomum radiatum [, , , ].

Q9: Is resistance to this compound a concern?

A9: Yes, resistance to this compound is a growing concern in livestock, particularly against Haemonchus contortus [, ].

Q10: What are the potential mechanisms of resistance to this compound?

A10: While specific resistance mechanisms are not fully elucidated in the provided research, alterations in the target site, β-tubulin, are suspected. Additionally, increased drug efflux or metabolic detoxification could contribute to resistance.

Q11: Is there evidence of cross-resistance between this compound and other anthelmintics?

A11: Yes, studies have reported instances of cross-resistance between this compound and other benzimidazoles, suggesting a potential for shared resistance mechanisms within this drug class [, ].

Q12: What are the known toxicological effects of this compound in animals?

A12: While generally considered safe, high doses of this compound have been associated with toxicity, primarily affecting the gastrointestinal and hematopoietic systems in various species [].

Q13: Are there any reported cases of this compound-induced liver injury?

A13: Yes, a recent case report documented severe drug-induced liver injury in a human patient self-medicating with this compound []. This case underscores the potential risks associated with off-label use of veterinary medications and highlights the need for further investigation into this compound's safety profile in humans.

Q14: Are there specific drug delivery strategies being explored to improve this compound's targeting to specific tissues or parasites?

A14: While the provided research does not focus on targeted delivery strategies for this compound, it does highlight the development of various formulations, such as solid dispersions and microcapsules [, , ]. These formulations aim to improve solubility, dissolution rate, and ultimately bioavailability, which are crucial factors for effective drug delivery.

Q15: What analytical methods are commonly employed in this compound research?

A15: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is a prevalent technique for quantifying this compound and its metabolites in various biological matrices [, ].

Q16: Have there been any studies on the environmental impact of this compound use?

A16: Research has investigated the ecotoxicological effects of this compound and other benzimidazoles on aquatic organisms, raising concerns about potential environmental risks []. These findings emphasize the importance of responsible drug disposal and exploring strategies to minimize environmental contamination.

Q17: What is known about this compound's potential to induce an immune response (immunogenicity)?

A17: Studies in sheep have shown that this compound administration can modulate the immune system, evidenced by altered lymphocyte activity, antibody responses, and complement levels []. These findings suggest a complex interplay between this compound and the host immune system, requiring further investigation to fully elucidate its implications.

Q18: Are there alternative anthelmintics available, and how do they compare to this compound?

A18: Yes, several other anthelmintics are available, including macrocyclic lactones (e.g., ivermectin, doramectin), salicylanilides (e.g., closantel, rafoxanide), and amino-acetonitrile derivatives (e.g., monepantel). The choice of anthelmintic depends on factors like the target parasite species, efficacy, safety profile, cost, and the potential for resistance in the specific population being treated [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)

![6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1672411.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)